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For Immediate Release

[City, State] — November 10, 2025 — Preclinical data reveal that naquotinib, a third-generation
epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), exhibits significant
efficacy in non-small cell lung cancer (NSCLC) models that have developed resistance to
osimertinib. The findings, primarily from a pivotal study by Tanaka et al., suggest that
naquotinib’s unique inhibitory profile, which includes targeting AXL kinase, may offer a
promising therapeutic strategy for patients who have relapsed on current standard-of-care
EGFR inhibitors.

Osimertinib is a cornerstone in the treatment of EGFR-mutated NSCLC, including cases with
the T790M resistance mutation. However, acquired resistance to osimertinib inevitably
emerges, driven by mechanisms such as the EGFR C797S mutation or the activation of bypass
signaling pathways like MET and AXL. Naquotinib has been shown to be a mutant-selective,
irreversible EGFR inhibitor that demonstrates potent activity against both EGFR-activating
mutations and the T790M resistance mutation, while sparing wild-type (WT) EGFR.[1][2]

Comparative Efficacy of Naquotinib in NSCLC Cell
Lines

In vitro studies demonstrate naquotinib's potent inhibitory effects on the proliferation of various
NSCLC cell lines, including those resistant to other EGFR TKIs. The half-maximal inhibitory
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concentration (IC50) values from cell viability assays underscore its efficacy, particularly in cells
harboring the T790M mutation.

EGFR
. . Naquotinib Osimertinib Erlotinib IC50
Cell Line Mutation
IC50 (nmol/L) IC50 (nmol/L) (nmol/L)

Status
NCI-H1975 L858R/T790M 26 Not Reported >10,000
HCC827 del ex19 7.3 Not Reported 8
PC-9 del ex19 6.9 Not Reported 6
11-18 L858R 43 Not Reported 10
A431 WT 600 Not Reported 120
NCI-H292 WT 260 Not Reported 4,200
NCI-H1666 WT 230 Not Reported 1,200

del ex19, AXL-
PC-9AXL Not Reported Resistant Resistant

overexpressing

Data sourced from Tanaka et al.[1]

In Vivo Tumor Growth Inhibition

Naquotinib has demonstrated robust anti-tumor activity in murine xenograft models of NSCLC.
Notably, it induced tumor regression in models with EGFR-activating mutations, with and
without the T790M resistance mutation. Furthermore, naquotinib showed significant tumor
growth inhibition in a patient-derived xenograft (PDX) model (LU1868) with L858R/T790M
mutations, where erlotinib was ineffective.[1]
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EGFR Mutation Treatment Group Tumor Growth
Xenograft Model o
Status (Dose) Inhibition
Naquotinib (10, 30, o o
HCC827 del ex19 Significant inhibition
100 mg/kg)
Naquotinib (10, 30, o o
NCI-H1975 L858R/T790M Significant inhibition
100 mg/kg)

No significant

Naquotinib (10, 30, inhibition at 10 and 30
A431 WT s

100 mg/kg) mg/kg; inhibition at

100 mg/kg

Naquotinib (10, 30, o o
LU1868 (PDX) L858R/T790M Significant inhibition

100 mg/kg)
LU1868 (PDX) L858R/T790M Erlotinib (50 mg/kg) No inhibition

Data sourced from Tanaka et al.[1]

A key differentiator for naquotinib is its ability to inhibit AXL phosphorylation, a known bypass
pathway contributing to EGFR TKI resistance.[1][2] In contrast, both erlotinib and osimertinib do
not inhibit AXL kinase activity.[1] This was demonstrated in a PC-9 cell line engineered to
overexpress AXL (PC-9AXL), where naquotinib showed complete tumor growth inhibition,
while cells were resistant to erlotinib and osimertinib.[1]

Experimental Protocols
In Vitro Cell Proliferation Assay (CellTiter-Glo®)

Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay. NSCLC
cells were seeded in 96-well plates and treated with varying concentrations of naquotinib,
osimertinib, or erlotinib. After a 72-hour incubation period, the CellTiter-Glo® reagent was
added to each well. This reagent induces cell lysis and generates a luminescent signal
proportional to the amount of ATP present, which is indicative of the number of metabolically
active cells. The luminescence was measured using a plate reader, and the IC50 values were
calculated from the dose-response curves.
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In Vivo Murine Xenograft Models

Female BALB/c nude mice were subcutaneously inoculated with NSCLC cells (e.g., NCI-
H1975, HCC827) or implanted with tumor fragments from the LU1868 PDX model. When
tumors reached a specified volume, mice were randomized into treatment and control groups.
Naquotinib and comparator drugs were administered orally, typically once daily. Tumor volume
was measured regularly using calipers, and the percentage of tumor growth inhibition was
calculated at the end of the study. All animal experiments were conducted in accordance with
institutional guidelines for animal care and use.
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Mechanisms of Acquired Resistance to Osimertinib.
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Naquotinib's Dual Inhibition Mechanism.

Conclusion

Naquotinib demonstrates significant potential as a therapeutic agent for osimertinib-resistant
NSCLC. Its ability to potently inhibit EGFR with activating and T790M mutations, coupled with
its unique activity against the AXL bypass pathway, addresses key mechanisms of acquired
resistance. The preclinical data presented provide a strong rationale for the continued clinical
development of naquotinib in this patient population with a high unmet medical need.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Naquotinib Demonstrates Potent Anti-Tumor Activity in
Osimertinib-Resistant Lung Cancer Models]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b560425#naquotinib-efficacy-in-osimertinib-resistant-
models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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